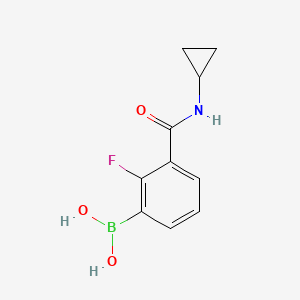

3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid

Description

This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science for constructing biaryl frameworks. The cyclopropylcarbamoyl moiety introduces steric and electronic effects that modulate reactivity and stability, distinguishing it from simpler arylboronic acids .

Properties

IUPAC Name |

[3-(cyclopropylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BFNO3/c12-9-7(10(14)13-6-4-5-6)2-1-3-8(9)11(15)16/h1-3,6,15-16H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJJVCOYLPAZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)NC2CC2)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropylcarbamoyl Intermediate: This step involves the reaction of cyclopropylamine with an appropriate acid chloride to form the cyclopropylcarbamoyl intermediate.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination of a suitable precursor, such as a phenylboronic acid derivative.

Coupling Reaction: The cyclopropylcarbamoyl intermediate is then coupled with the fluorinated phenylboronic acid derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can modify the cyclopropylcarbamoyl group or the phenyl ring.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid has potential applications in drug discovery, particularly as a building block for the synthesis of biologically active molecules. Its fluorine atom contributes to the compound's lipophilicity and metabolic stability, making it a suitable candidate for pharmaceutical development.

Case Study: Inhibitors of Protein-Protein Interactions

Research has indicated that compounds similar to this compound can serve as inhibitors of protein-protein interactions, which are critical in many biological processes. For instance, studies have shown that arylboronic acids can effectively inhibit the WDR5 protein-protein binding, which is implicated in various cancers and inflammatory diseases . This highlights the potential of this compound in developing targeted therapies.

Organic Synthesis

The compound is utilized in various synthetic methodologies, particularly in cross-coupling reactions. Arylboronic acids are known to participate in Suzuki-Miyaura coupling reactions, which are pivotal for constructing complex organic frameworks.

Case Study: Cross-Coupling Reactions

In studies involving fluoro-containing arylboronic acids, it was found that this compound could react efficiently with various electrophiles under mild conditions. These reactions yield high conversions and excellent isolated yields, demonstrating the compound's utility in synthetic organic chemistry . The presence of the cyclopropyl group may enhance reactivity due to steric factors.

Agricultural Chemistry

There is emerging interest in the application of boronic acids in agrochemicals. The unique properties of compounds like this compound can be exploited to develop new herbicides or pesticides that target specific biochemical pathways in plants or pests.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Research Findings :

- The 3-substituted isomer (H55525) is preferred in reactions requiring controlled coupling rates due to steric shielding of the boron atom .

- The 5-substituted isomer (CAS 874289-54-0) may exhibit faster reaction kinetics in less sterically demanding environments .

Substituent Variations in Carbamoyl Group

Altering the carbamoyl substituent impacts electronic and steric profiles:

Research Findings :

- Cyclopropylcarbamoyl derivatives strike a balance between reactivity and stability, making them suitable for diverse synthetic conditions .

- Diethyl and di-n-propyl analogs are less favored in precision synthesis due to excessive steric hindrance .

Functional Group Variations

Comparative analysis with analogs lacking the carbamoyl group:

Biological Activity

3-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid is a notable organoboron compound that has attracted attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a boronic acid group, a fluorine atom, and a cyclopropylcarbamoyl group attached to a phenyl ring. Its chemical formula is CHBFNO, with the CAS number 2096353-44-3. The unique combination of these functional groups contributes to its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with diols, making it useful in inhibiting enzymes such as serine proteases and glycosidases. This interaction can modulate metabolic pathways, which is critical in drug design.

- Stability and Lipophilicity : The presence of the fluorine atom enhances the compound's stability and lipophilicity, facilitating its interaction with biological membranes and proteins .

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Studies have shown that it can inhibit tumor cell proliferation by targeting specific oncogenic pathways. For example:

- Cell Line Studies : In vitro assays demonstrated that this compound reduces the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both gram-positive and gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Testing has revealed MIC values comparable to established antimicrobial agents, indicating potential as a lead compound in antibiotic development.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phenylboronic Acid | Lacks cyclopropylcarbamoyl and fluorine groups | Limited reactivity |

| 2-Fluorophenylboronic Acid | Similar structure but lacks cyclopropyl group | Reduced biological activity |

| Cyclopropylcarbamoylphenylboronic Acid | Lacks fluorine atom | Different stability and interactions |

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological properties. The synthesis typically involves:

- Formation of Cyclopropylcarbamoyl Intermediate : Reacting cyclopropylamine with an appropriate acid chloride.

- Electrophilic Fluorination : Introducing the fluorine atom into the phenolic structure.

- Palladium-Catalyzed Coupling : Combining the intermediates to form the final product .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that modifications to the boronic acid structure significantly enhanced anticancer activity against specific cell lines.

- Antimicrobial Efficacy Assessment : Another study highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting potential as a new antibiotic candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(cyclopropylcarbamoyl)-2-fluorophenylboronic acid, and what intermediates are critical for its preparation?

- Methodology : This compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysis to couple boronic acid derivatives with halogenated aryl partners. Key intermediates include cyclopropylamine derivatives for the carbamoyl group and fluorinated phenylboronic acid precursors. Ensure anhydrous conditions and inert atmospheres (e.g., N₂) to prevent boronic acid degradation .

- Critical Step : Intermediate purification via column chromatography or recrystallization is essential to isolate the target compound from byproducts like biphenyls .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the cyclopropylcarbamoyl group (δ ~1.0–1.5 ppm for cyclopropane protons) and fluorine-induced deshielding effects on aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., exact mass: ~223.08 Da) .

- FT-IR : Detect boronic acid B-O stretching (~1340 cm⁻¹) and carbamoyl C=O (~1680 cm⁻¹) .

Q. What are the optimal storage conditions to ensure compound stability?

- Storage : Store at 0–6°C in airtight, amber vials under inert gas (argon) to prevent hydrolysis of the boronic acid moiety. Use desiccants to mitigate moisture absorption, which can lead to dimerization or decomposition .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields when using this compound as a boronic acid partner?

- Strategy : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (e.g., K₂CO₃ vs. CsF) to enhance reactivity. Fluorine’s electron-withdrawing effect may reduce nucleophilicity; thus, microwave-assisted heating (80–120°C) or ligand additives (e.g., SPhos) can improve coupling efficiency .

- Troubleshooting : Monitor for protodeboronation byproducts via LC-MS and adjust pH to mild basic conditions (pH 7–9) .

Q. How to resolve contradictions in biological activity data for fluorinated phenylboronic acid derivatives?

- Case Study : Comparative analysis of antifungal/anticancer activities (e.g., moderate activity in this compound vs. low activity in 3-fluorophenylboronic acid ).

- Method : Use dose-response assays (IC₅₀) and molecular docking to correlate substituent effects (e.g., cyclopropylcarbamoyl) with target binding affinity (e.g., protease inhibition) .

Q. What computational methods are suitable for modeling the electronic effects of fluorine and cyclopropyl groups on reactivity?

- DFT Approach : Perform B3LYP/6-31G(d) calculations to map frontier molecular orbitals (FMOs) and quantify electron-withdrawing effects of fluorine. Compare charge distribution in the carbamoyl group to predict nucleophilic attack sites .

- Output : Reduced electron density at the boron center due to fluorine’s inductive effect, validated by NBO analysis .

Q. How does regioselectivity in cross-coupling reactions vary with substituent positioning on the phenyl ring?

- Experimental Design : Compare coupling outcomes of 2-fluoro vs. 3-fluoro isomers. The ortho-fluorine group may sterically hinder transmetalation, favoring para-substituted products. Use X-ray crystallography to confirm regioselectivity .

Q. What role does the cyclopropylcarbamoyl group play in enhancing metabolic stability for drug candidates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.